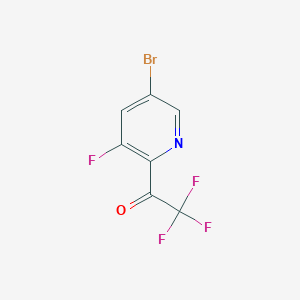

1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone

Beschreibung

BenchChem offers high-quality 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(5-bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIZBCFNIXSTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. This document details the compound's chemical identity, its predicted physicochemical properties, and its expected spectroscopic profile. A robust, proposed synthetic pathway is presented, complete with a step-by-step protocol and a self-validating characterization workflow. The guide elucidates the chemical reactivity, grounded in the unique electronic contributions of its constituent functional groups—the bromo-fluoropyridine scaffold and the trifluoromethyl ketone moiety. Finally, we explore its potential applications as a versatile synthetic intermediate and a putative protease inhibitor, providing context for its relevance to researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The rational design of novel therapeutics often relies on the use of highly functionalized, heterocyclic building blocks. 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone emerges as a compound of high strategic value, embodying two critical pharmacophoric motifs: a substituted bromo-fluoropyridine ring and a trifluoromethyl ketone (TFMK) group.

-

The Bromo-Fluoropyridine Scaffold: Pyridine rings are ubiquitous in pharmaceuticals. The incorporation of halogen atoms, specifically fluorine and bromine, serves distinct and crucial purposes. Fluorine's high electronegativity can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced membrane permeability and reduced metabolic oxidation.[1][2] The bromine atom provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures from this core intermediate.

-

The Trifluoromethyl Ketone (TFMK) Moiety: TFMKs are a well-established class of potent, reversible inhibitors for serine and cysteine proteases.[3] The powerful electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This heightened electrophilicity facilitates the formation of a stable, tetrahedral hemiacetal or hemiketal adduct with the hydroxyl or thiol group of a catalytic serine or cysteine residue in an enzyme's active site.[3][4] This adduct acts as a transition-state analogue, leading to potent enzyme inhibition.

The convergence of these two motifs in a single molecule makes 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone a compelling subject for investigation, both as a precursor for more complex drug candidates and as a potential bioactive agent in its own right.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for this molecule are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | - |

| CAS Number | 2231673-60-0 | [5] |

| Molecular Formula | C₇H₂BrF₄NO | - |

| Molecular Weight | 285.99 g/mol | - |

| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)C(F)(F)F)F)Br | - |

| InChI Key | Not Publicly Available | - |

Structure: (Self-generated image of the chemical structure)

Predicted Physicochemical Properties

As this compound is primarily a research chemical, extensive, peer-reviewed experimental data on its physical properties is not widely available. The following table summarizes predicted properties and data from its non-trifluoroacetyl analogue, providing a reliable estimate for laboratory use.

| Property | Predicted/Estimated Value | Notes and Rationale |

| Physical State | Solid | Based on the non-trifluoro analogue which is a solid.[6] |

| Melting Point | > 50 °C | Expected to be higher than related, less functionalized pyridines due to increased molecular weight and polarity. |

| Boiling Point | > 250 °C (Predicted) | High boiling point is expected due to polarity and molecular size. The non-trifluoro analogue has a predicted boiling point of ~240 °C. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexanes). Insoluble in water. | The polar ketone and pyridine nitrogen contrast with the halogenated, hydrophobic regions. |

| Density | ~1.8 g/cm³ (Predicted) | The presence of one bromine and four fluorine atoms significantly increases the density over a standard hydrocarbon structure. |

| pKa (Conjugate Acid) | ~ -2.0 (Predicted) | The pyridine nitrogen is significantly deactivated by the electron-withdrawing effects of the fluorine, bromine, and trifluoroacetyl groups, making it a very weak base. |

Expected Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic techniques is required. Below are the expected key signals for the characterization of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone.

-

¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected:

-

A singlet for the -CF₃ group, anticipated in the region of -70 to -80 ppm (relative to CFCl₃).

-

A signal for the pyridine-bound -F atom, likely appearing as a doublet or doublet of doublets due to coupling with the aromatic protons.

-

-

¹H NMR: Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to be a doublet, coupled to the H-6 proton.

-

H-6: This proton is expected to be a doublet, coupled to the H-4 proton. Both signals will likely show further, smaller coupling to the fluorine at position 3.

-

-

¹³C NMR: Key expected signals include:

-

A quartet for the -CF₃ carbon at ~115-120 ppm with a large ¹JCF coupling constant.

-

A quartet for the carbonyl carbon (C=O ) at ~175-185 ppm with a smaller ²JCF coupling constant.

-

Four distinct signals for the pyridine ring carbons, with their chemical shifts and C-F coupling constants being diagnostic of the substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band for the C=O (ketone) stretch, expected at a high wavenumber (typically >1720 cm⁻¹) due to the inductive electron withdrawal by the trifluoromethyl group.

-

Characteristic absorption bands for C-F bonds and the aromatic pyridine ring system.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Common fragmentation patterns would include the loss of CF₃˙ and CO.

-

Proposed Synthesis and Characterization Workflow

While a specific literature preparation for this exact molecule is not prominent, a robust synthetic route can be proposed based on well-established organometallic and acylation methodologies. A plausible approach involves the trifluoroacetylation of a suitable 5-bromo-3-fluoropyridine precursor.

Proposed Synthetic Logic

The core transformation is the formation of the C-C bond between the pyridine C2 carbon and the trifluoroacetyl group. A common and effective method for this is the reaction of an organometallic pyridine species with a trifluoroacetylating agent.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Causality and Safety: This protocol involves pyrophoric reagents (n-BuLi) and cryogenic temperatures. It must be performed by trained personnel under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment. The halogen-metal exchange at C2 is favored over C5 due to the directing effect of the adjacent nitrogen and fluorine atoms.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 5-bromo-2-chloro-3-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. Rationale: This step selectively generates the C2-lithiated pyridine, which is a potent nucleophile.

-

Acylation: In a separate flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) lithiated pyridine solution.

-

Quenching and Work-up: After stirring for 2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Self-Validating Characterization

To confirm the successful synthesis and purity of the target compound, the purified product must be subjected to a full suite of spectroscopic analyses as outlined in Section 4.0. The concordance of the obtained ¹H, ¹³C, and ¹⁹F NMR, IR, and high-resolution mass spectrometry (HRMS) data with the expected profiles provides definitive validation of the product's identity.

Chemical Reactivity and Potential Applications

The molecule's structure dictates its reactivity and, consequently, its utility.

Caption: Key reactive sites and their associated applications.

-

Nucleophilic Addition at the Carbonyl: As discussed, the trifluoromethyl group makes the ketone exceptionally electrophilic. This site is primed for attack by nucleophiles, most notably the active site residues of proteases, making it a prime candidate for screening as an enzyme inhibitor.[3] In aqueous media, it is expected to exist in equilibrium with its hydrate form, which can act as a potent hydrogen-bond donor.[4]

-

Cross-Coupling at the C5-Bromine: The C-Br bond is a classic and reliable site for palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, where diverse aryl, heteroaryl, or alkyl groups can be introduced. This makes the compound an excellent intermediate for building a library of more complex analogues for structure-activity relationship (SAR) studies.

-

Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is the primary site for cross-coupling, the fluorine atom at C3 could potentially undergo SNAr reactions under harsh conditions with potent nucleophiles, although this is generally less facile than reactions at the C2 or C4 positions in many pyridines.

Safety and Handling

Based on analogues like 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone, this compound should be handled with care.[6]

-

GHS Classification (Predicted): GHS07 (Exclamation Mark)

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Store sealed in a cool, dry place away from incompatible materials.

Conclusion

1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone is a strategically designed chemical entity that holds considerable promise for drug discovery and development. Its dual-functionality—a highly reactive trifluoromethyl ketone for potential covalent-reversible enzyme inhibition and a versatile brominated pyridine core for synthetic elaboration—makes it a valuable tool for medicinal chemists. While detailed experimental characterization is not yet prevalent in public literature, its properties and reactivity can be confidently predicted from established chemical principles. The synthetic and analytical workflows detailed in this guide provide a clear pathway for researchers to produce, validate, and utilize this potent building block in their research endeavors.

References

-

NextSDS. 1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one - Chemical Substance Information. Available from: [Link]

-

Cooper, W. Notes: Synthesis 2-Trifluoroacetylpyrole. Scite. Available from: [Link]

-

ResearchGate. Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][5][6] diazepinols. Available from: [Link]

-

ACS Publications. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. Available from: [Link]

-

Voltrová, S., Klepetářová, B., & Beier, P. (2019). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Direct Synthesis of Pyridine Derivatives. Available from: [Link]

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

-

Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Srogl, J., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available from: [Link]

-

ACS Publications. Formal Fluorinative Ring Opening of 2-Benzoylpyrrolidines Utilizing[5][7]-Phospha-Brook Rearrangement for Synthesis of 2-Aryl-3-fluoropiperidines. Organic Letters. Available from: [Link]

-

ACS Publications. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Available from: [Link]

-

ResearchGate. Rearrangement of 2-Hydroxyalkylazetidines into 3-Fluoropyrrolidines | Request PDF. Available from: [Link]

-

PubChem. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. Available from: [Link]

-

ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available from: [Link]

-

Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]

-

ChemRxiv. Radical Trifluoroacetylation of Alkenes Triggered by a Visible-Light-Promoted C−O Bond Fragmentation of Trifluoroacetic Anhydride. Available from: [Link]

-

Organic Chemistry Portal. 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Available from: [Link]

- Google Patents. KR101083935B1 - Trifluoroacetylation for amines.

-

ResearchGate. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine | Request PDF. Available from: [Link]

Sources

- 1. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bldpharm.com.tr [bldpharm.com.tr]

- 6. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1160936-52-6 [sigmaaldrich.com]

- 7. nextsds.com [nextsds.com]

A Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of the compound 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone. As a Senior Application Scientist, this guide is structured to deliver not just data, but a foundational understanding of the spectral features, rooted in the principles of NMR spectroscopy and tailored for professionals in drug discovery and development.

Introduction: The Structural Significance of a Multifunctional Scaffold

The molecule 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone presents a fascinating case study for NMR spectroscopy. Its structure incorporates a highly substituted pyridine ring and a trifluoroethanone moiety, both of which are common pharmacophores in modern medicinal chemistry. The presence of multiple fluorine atoms and a stereoelectronically complex aromatic system offers a rich dataset for structural elucidation and conformational analysis. Understanding the nuances of its ¹H and ¹⁹F NMR spectra is paramount for its characterization, quality control, and for studying its interactions in biological systems.

Foundational Principles: Decoding the ¹H and ¹⁹F NMR Signatures

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The ¹⁹F nucleus is particularly advantageous for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a wide chemical shift range that minimizes signal overlap.[1][2][3]

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.[2][4] This sensitivity, combined with the prevalence of through-bond and through-space spin-spin couplings, makes ¹⁹F NMR an invaluable tool for probing molecular architecture.[5][6]

The Influence of Substituents on Chemical Shifts

The pyridine ring in the target molecule is substituted with a bromine atom, a fluorine atom, and a trifluoroethanone group. These substituents exert significant electronic effects that influence the chemical shifts of the aromatic protons and the attached fluorine. The bromine and the trifluoroethanone group are electron-withdrawing, which generally leads to a deshielding of the nearby protons and a downfield shift in the ¹H NMR spectrum. The fluorine atom also has a strong inductive-withdrawing effect, but its lone pairs can participate in resonance, which can have a more complex influence on the electron distribution in the pyridine ring.

The Intricacies of Spin-Spin Coupling

Spin-spin coupling, observed as the splitting of NMR signals, arises from the interaction of nuclear spins through the bonding network. In this molecule, we anticipate:

-

¹H-¹H coupling: Between the two protons on the pyridine ring.

-

¹H-¹⁹F coupling: Between the aromatic protons and the fluorine atom on the pyridine ring, as well as potential long-range coupling to the trifluoromethyl group.

-

¹⁹F-¹⁹F coupling: Between the fluorine on the pyridine ring and the trifluoromethyl group. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[7]

The magnitude of these coupling constants (J-values) provides critical information about the number of bonds separating the coupled nuclei and their spatial relationship.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible experimental protocol is the cornerstone of reliable spectral analysis. The following provides a detailed methodology for acquiring the ¹H and ¹⁹F NMR spectra of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical and can influence chemical shifts.[8] Chloroform-d (CDCl₃) is a common starting point due to its good solubilizing properties and relatively simple residual solvent signal. For compounds with limited solubility, acetone-d₆ or dimethyl sulfoxide-d₆ can be considered.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

-

Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) at 0 ppm, or other secondary standards like trifluorotoluene (-63.72 ppm).[9][10]

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the aromatic and any potential aliphatic regions.

-

Acquisition Time: An acquisition time of 2-4 seconds will ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, but a coupled spectrum should also be acquired to observe these interactions.

-

Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 200 ppm is recommended to ensure all fluorine signals are captured.

-

Referencing: Accurate referencing is crucial. Use of an external or internal standard is necessary.

-

Spectral Interpretation and Analysis

The following is a predictive analysis of the ¹H and ¹⁹F NMR spectra of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, based on established principles of NMR spectroscopy and data from related structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is situated between the fluorine and bromine atoms. It is expected to be a doublet of doublets due to coupling with H-6 and the fluorine at position 3.

-

H-6: This proton is adjacent to the nitrogen atom and the bromine atom. It is expected to be a doublet due to coupling with H-4. Long-range coupling to the fluorine at position 3 may also be observed, resulting in a doublet of doublets.

The electron-withdrawing nature of the substituents will likely shift these protons downfield, typically in the range of 7.5-9.0 ppm.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to display two distinct signals.

-

Pyridine-F (at C-3): This fluorine atom is attached to the aromatic ring. Its chemical shift will be influenced by the other substituents on the ring. Based on data for fluoropyridines, this signal is expected in the region of -70 to -150 ppm relative to CFCl₃.[8] This signal will likely be a multiplet due to coupling with the aromatic protons (H-4 and H-6) and potentially a long-range coupling to the trifluoromethyl group.

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single resonance. The chemical shift of trifluoroacetyl groups typically falls in the range of -70 to -85 ppm.[11] This signal is expected to be a singlet in a proton-decoupled spectrum. In a coupled spectrum, it may show long-range coupling to the fluorine on the pyridine ring, appearing as a doublet.

Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Partners |

| H-4 | 7.5 - 9.0 | Doublet of Doublets (dd) | H-6, F-3 |

| H-6 | 7.5 - 9.0 | Doublet (d) or Doublet of Doublets (dd) | H-4, (F-3) |

| Pyridine-F | -70 to -150 | Multiplet | H-4, H-6, -CF₃ |

| -CF₃ | -70 to -85 | Singlet (¹H-decoupled) or Doublet (coupled) | Pyridine-F |

Visualization of Molecular Connectivity

The relationships between the different nuclei in the molecule can be visualized to better understand the expected NMR spectra.

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06660B [pubs.rsc.org]

- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. dovepress.com [dovepress.com]

A Technical Guide to the Presumptive Safety Profile and Toxicological Assessment of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1260803-31-0)

An In-Depth Technical Guide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The target compound, 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, is a novel research chemical for which a specific, publicly available Safety Data Sheet (SDS) and comprehensive toxicological data are not available. The information herein is a presumptive safety and toxicity profile derived from an analysis of its structural motifs and data from analogous compounds. All personnel must treat this substance as hazardous and with unknown toxicity, adhering to stringent safety protocols. This guide is not a substitute for a manufacturer-provided SDS or a formal risk assessment.

Introduction

The pursuit of novel therapeutics and agrochemicals frequently involves the synthesis and evaluation of new chemical entities (NCEs). 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone is one such compound, likely utilized as a key building block in medicinal chemistry and discovery programs.[1] Its structure, combining a halogenated pyridine core with a reactive trifluoroethanone moiety, suggests significant potential for biological activity but also necessitates a cautious and thorough approach to safety and toxicological evaluation.

The absence of empirical data for this specific molecule presents a common challenge in early-stage research.[2][3] This guide provides a framework for understanding the potential hazards of this compound by dissecting its structure into key toxicophores. It offers a predicted hazard profile based on scientific literature for these related structures and outlines a standard, tiered workflow for the systematic toxicological evaluation required in a drug development context. The core directive is to enable researchers to handle this novel substance with an appropriate level of caution and to provide a logical pathway for generating the critical safety data required for its continued investigation.

Compound Identification and Physicochemical Properties

A clear identification of the substance is the foundation of any safety assessment.

| Identifier | Value |

| Chemical Name | 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone |

| CAS Number | 1260803-31-0 |

| Molecular Formula | C₇H₂BrF₄NO |

| Molecular Weight | 287.99 g/mol |

| Predicted Physical Form | Solid |

| 2D Structure |

|

| (A pyridine ring substituted at the 5-position with Bromine, the 3-position with Fluorine, and the 2-position with a trifluoroethanone group.) |

Presumptive Hazard Identification by Structural Analogy

The toxicological profile is inferred by analyzing the hazards associated with the compound's two primary structural components.

Caption: Structural deconstruction for hazard prediction.

The 5-Bromo-3-fluoropyridine Core

Halogenated pyridines are common intermediates known to possess inherent biological activity and associated hazards. Data from analogous compounds, such as pyridine itself and its halogenated derivatives, consistently indicate several key risks:

-

Acute Toxicity: Pyridine and its derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] This is a common toxicity profile for nitrogen-containing heterocyclic compounds.

-

Irritation: They are known to cause skin and serious eye irritation.[4][5] Direct contact should be avoided at all times.

-

Specific Target Organ Toxicity (Single Exposure): Some analogues may cause respiratory irritation, warranting handling in a well-ventilated area, preferably a chemical fume hood.[4]

The 2,2,2-trifluoroethanone Moiety

The trifluoroethanone group is a potent electrophile and a key source of potential toxicity.

-

High Electrophilicity: The three highly electronegative fluorine atoms strongly withdraw electron density from the carbonyl carbon. This makes the ketone exceptionally electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as the thiol group of cysteine residues in enzymes.[7] This reactivity is the basis for their use as covalent enzyme inhibitors but also presents a significant risk for off-target toxicity.

-

Potential for Metabolic Activation: While this compound is not fluoroacetate, the general toxicology of organofluorine compounds warrants extreme caution. Fluoroacetate itself undergoes a process termed "lethal synthesis," where it is metabolized to fluorocitrate, a potent inhibitor of the aconitase enzyme in the Krebs cycle.[8][9][10][11] This blocks cellular respiration, leading to catastrophic energy failure.[12] The potential for this or other toxic metabolic pathways to be activated from the trifluoroethanone moiety cannot be discounted without experimental data.

Predicted GHS Classification and Safe Handling

Based on the analysis of structural analogues, a conservative GHS classification for 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone is proposed. This is a predicted classification and must be treated as such.

| Parameter | Prediction |

| Pictograms | GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS08 (Health Hazard) |

| Signal Word | Danger |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H373: May cause damage to organs through prolonged or repeated exposure. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Engineering Controls and Personal Protective Equipment (PPE)

Given the predicted toxicity, stringent controls are mandatory.

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[13]

-

Eye Protection: ANSI Z87.1-compliant safety goggles are required to protect against splash hazards.[13]

-

Skin Protection: A lab coat must be worn. Gloves are mandatory. Given the potential for skin absorption, double-gloving with nitrile or neoprene gloves is recommended.

-

Hygiene: Avoid all contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic chemicals. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] The use of leak-proof secondary containment is required.[13]

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Recommended Toxicological Evaluation Workflow

For any NCE intended for further development, a systematic, tiered approach to toxicological assessment is essential. The following workflow outlines a standard path to characterize the safety profile of this compound.

Caption: Tiered workflow for toxicological assessment of a novel chemical.

Tier 1: In Silico and Physicochemical Analysis

Before initiating wet-lab experiments, computational tools can provide valuable early warnings.

-

Toxicity Prediction: Use Quantitative Structure-Toxicity Relationship (QSTR) models to predict acute oral toxicity.[15] Specialized software can also predict mutagenicity (e.g., DEREK) and potential for hERG channel blockade, a key indicator of cardiotoxicity.[16][17]

Tier 2: In Vitro Assays

A battery of cell-based assays should be performed to assess specific toxicological endpoints.

-

Protocol: Genotoxicity - Bacterial Reverse Mutation (Ames) Test

-

Principle: This test assesses the mutagenic potential of a chemical.[18] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot grow without it) due to mutations in the histidine synthesis operon.[19][20] A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies on a histidine-free medium.[21]

-

Methodology:

-

The compound is tested across a range of concentrations.

-

Experiments are run in parallel with and without a metabolic activation system (S9 fraction), which is an extract of rodent liver containing cytochrome P450 enzymes, to detect metabolites that may be mutagenic.[22]

-

The test compound, bacterial strain, and S9 mix (or buffer) are combined and plated on minimal glucose agar plates.[19]

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies is counted and compared to a negative (vehicle) control. A significant, dose-dependent increase in colonies indicates mutagenicity.

-

-

Causality: The S9 fraction is critical because many chemicals only become mutagenic after being processed by metabolic enzymes in the liver.[20]

-

-

Protocol: Cytotoxicity - MTT and LDH Assays

-

Principle: These assays measure different aspects of cell death. The MTT assay measures the metabolic activity of mitochondria, an indicator of cell viability.[23][24] The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.[23][25] Running them in parallel provides a more complete picture.

-

Methodology:

-

Human cells (e.g., HepG2 liver carcinoma cells) are seeded in 96-well plates and allowed to attach.

-

Cells are treated with a range of concentrations of the test compound for 24-48 hours.

-

For MTT: The MTT reagent is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (like DMSO) is added to dissolve the crystals, and the absorbance is read (e.g., at 570 nm). Lower absorbance indicates lower viability.[24]

-

For LDH: A sample of the cell culture medium is taken. A reaction mix is added that causes LDH to catalyze a reaction producing a colored product. The absorbance is read (e.g., at 490 nm). Higher absorbance indicates more LDH release and higher cytotoxicity.[25]

-

-

Self-Validation: Comparing results from both assays helps validate the findings. For example, a compound might interfere with mitochondrial respiration (low MTT result) before it causes complete membrane lysis (low LDH result). Some nanoparticles have been shown to interfere with the assay reagents themselves, necessitating careful controls.[26]

-

-

Protocol: Cardiotoxicity - hERG Automated Patch-Clamp Assay

-

Principle: Inhibition of the hERG potassium channel in heart cells can delay cardiac repolarization, leading to a prolonged QT interval and potentially fatal arrhythmias like Torsades de Pointes.[27] This assay directly measures the compound's effect on hERG channel currents.

-

Methodology:

-

A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[28]

-

Automated patch-clamp systems (e.g., QPatch, SyncroPatch) are used to measure the electrical current passing through the hERG channels in individual cells.[27]

-

The compound is applied at several concentrations, and the degree of channel inhibition is measured and compared to a vehicle control.

-

An IC₅₀ value (the concentration at which 50% of the channel current is inhibited) is calculated.

-

-

Authoritative Grounding: This assay is a standard requirement in preclinical safety packages mandated by regulatory agencies like the FDA under ICH S7B guidelines.[28]

-

Tier 3: In Vivo Acute Systemic Toxicity

If the in vitro data and the compound's intended use warrant further investigation, a limited in vivo study is the next step.

-

Methodology: Acute Toxic Class Method (OECD 423)

-

Principle: This method is a stepwise procedure used to classify a substance into a GHS toxicity category based on mortality and clinical signs, while minimizing animal use.[29][30] It does not aim to calculate a precise LD₅₀.

-

Procedure:

-

The study typically uses a single sex of rodent (usually female rats).[29]

-

A stepwise procedure is used, starting with a dose selected based on in silico or in vitro data.[31]

-

Three animals are dosed at the starting level. The outcome (mortality or survival) determines the next step: if mortality occurs, the dose is lowered for the next group; if no mortality, the dose is raised.[29]

-

Animals are observed for at least 14 days for signs of toxicity, and a gross necropsy is performed on all animals.[31]

-

-

Trustworthiness: The OECD guidelines are internationally recognized and validated methods for regulatory safety testing, ensuring the data is reliable and reproducible.[29][30]

-

Conclusion

1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone is a novel compound that must be handled with extreme care, assuming a high degree of toxicity based on the known hazards of its structural components. The combination of a halogenated pyridine core and an electrophilic trifluoroethanone moiety suggests potential for acute toxicity, irritation, and target-organ effects through covalent modification or metabolic activation.

For any organization intending to use this compound in a research or development pipeline, the implementation of a systematic toxicological evaluation is not merely a recommendation but a necessity. The tiered workflow presented here, progressing from in silico prediction to targeted in vitro assays and, if necessary, limited in vivo studies, represents a standard, scientifically rigorous approach. This strategy ensures both the safety of laboratory personnel and the generation of the robust data package required to make informed decisions about the future of this chemical entity.

References

-

Yin, J., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(1), 57-61. Available at: [Link]

-

Lee, S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(Suppl 10), 274. Available at: [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available at: [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680. Available at: [Link]

-

Hess, C., et al. (2013). Effects and Risks Associated with Novel Psychoactive Substances. Deutsches Ärzteblatt International, 110(9), 138-144. Available at: [Link]

-

Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Available at: [Link]

-

Olson, K. R. (n.d.). FLUOROACETATE. In Poisoning & Drug Overdose, 7e. AccessMedicine. Available at: [Link]

-

OECD. (2001). Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

-

Release. (n.d.). 'Legal Highs', Novel Psychoactive Substances, Research Chemicals. Available at: [Link]

-

Goncharov, N. V., et al. (2006). Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification. Journal of Fluorine Chemistry, 127(6), 617-624. Available at: [Link]

-

Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

-

NextSDS. (n.d.). 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride. Available at: [Link]

-

Gao, C., et al. (2025). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. Available at: [Link]

-

Barot, P. C., & Jain, M. R. (2017). OECD Guidelines for Acute Oral Toxicity Studies: An Overview. ResearchGate. Available at: [Link]

-

Goncharov, N. V., et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 25(6), 481-491. Available at: [Link]

-

Adekoya, J., et al. (2025). A New Paradigm in hERG Cardiotoxicity Assessment Using Neuro-Symbolic and Generative AI Embedding Approach. bioRxiv. Available at: [Link]

-

GESTIS Substance Database. (n.d.). Pyridine. Available at: [Link]

-

Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Available at: [Link]

-

Wikipedia. (n.d.). Sodium fluoroacetate. Available at: [Link]

-

Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043. Available at: [Link]

-

Monteiro-Riviere, N. A., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology, 25(8), 1713-1721. Available at: [Link]

-

Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Available at: [Link]

-

Vinken, M. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 90(6), 1347-1356. Available at: [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024). Pyridine - SAFETY DATA SHEET. Available at: [Link]

-

Coffey, L., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(1), 1-13. Available at: [Link]

-

NextSDS. (n.d.). 1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one. Available at: [Link]

-

Cyprotex. (n.d.). hERG Safety. Available at: [Link]

-

Yan, D., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. Archives of Toxicology, 98(6), 1949-1966. Available at: [Link]

-

IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). Available at: [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Available at: [Link]

-

Zauba. (n.d.). 5 Bromo 2 Fluoropyridine Imports. Available at: [Link]

-

OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

-

Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

-

Proudfoot, A. T., et al. (2006). Sodium Fluoroacetate Poisoning. Toxicological Reviews, 25(4), 213-219. Available at: [Link]

Sources

- 1. 1160936-52-6|1-(5-Bromo-3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 'Legal Highs', Novel Psychoactive Substances, Research Chemicals | Release [release.org.uk]

- 4. carlroth.com [carlroth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 12. ovid.com [ovid.com]

- 13. twu.edu [twu.edu]

- 14. matrixscientific.com [matrixscientific.com]

- 15. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hERG-LTN: A New Paradigm in hERG Cardiotoxicity Assessment Using Neuro-Symbolic and Generative AI Embedding (MegaMolBART, Llama3.2, Gemini, DeepSeek) Approach | bioRxiv [biorxiv.org]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. nelsonlabs.com [nelsonlabs.com]

- 22. hesiglobal.org [hesiglobal.org]

- 23. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 24. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 28. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

A Theoretical and Methodological Guide to the Electronic Properties and Dipole Moment of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive theoretical and methodological framework for characterizing the electronic properties and dipole moment of the novel compound, 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone. In the absence of direct experimental data, this document leverages established principles of computational chemistry and extrapolates from data on analogous fluorinated and halogenated heterocyclic compounds. It is intended to serve as a predictive resource for researchers, scientists, and drug development professionals, outlining the probable electronic landscape of this molecule and detailing the experimental and computational workflows necessary for its empirical validation. The insights presented herein are critical for understanding its potential intermolecular interactions, metabolic stability, and overall suitability as a pharmacophore.

Introduction: The Significance of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] The title compound, 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, is a compelling subject for investigation due to its unique combination of a highly substituted pyridine ring and a trifluoroacetyl moiety. The interplay between the electron-withdrawing trifluoromethyl group and the halogen substituents on the aromatic ring is expected to create a distinct electronic profile, making a thorough analysis of its properties essential for any drug development campaign.[3]

This guide will first delve into the theoretical electronic structure of the molecule, supported by a proposed computational chemistry workflow. Subsequently, a detailed analysis of its anticipated dipole moment will be presented. Finally, we will outline the key experimental techniques, including NMR spectroscopy and X-ray crystallography, that would be required to empirically validate the theoretical predictions.

Predicted Electronic Properties: A Computational Approach

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. For 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, we can predict these properties with a high degree of confidence using computational methods, primarily Density Functional Theory (DFT).[4][5][6]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

-

Predicted HOMO: The HOMO is likely to be localized on the bromine- and fluorine-substituted pyridine ring, with significant contributions from the lone pairs of the nitrogen and halogen atoms. The electron-donating character of the halogens (via the mesomeric effect) will raise the energy of the HOMO.

-

Predicted LUMO: The LUMO is expected to be centered on the trifluoroacetyl group, specifically on the antibonding π* orbital of the carbonyl group. The potent electron-withdrawing nature of the trifluoromethyl group will significantly lower the energy of the LUMO, making the carbonyl carbon highly electrophilic.

-

HOMO-LUMO Gap: The presence of both electron-donating and strongly electron-withdrawing groups suggests a relatively small HOMO-LUMO gap, indicating a molecule that is likely to be reactive and a good candidate for nucleophilic attack at the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution within a molecule. For our target compound, the MEP map is predicted to show:

-

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the carbonyl oxygen and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack.

-

Positive Potential (Blue): Regions of low electron density, most prominently around the carbonyl carbon and the hydrogen atoms. The area around the carbonyl carbon will be strongly positive due to the influence of the adjacent trifluoromethyl group.

Computational Workflow for Electronic Property Prediction

To obtain quantitative data for the electronic properties, the following DFT-based computational workflow is recommended:

Caption: Proposed DFT workflow for electronic property prediction.

Table 1: Predicted Electronic Properties of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone

| Property | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Moderately high | Influence of halogen lone pairs on the pyridine ring. |

| LUMO Energy | Very low | Strong electron-withdrawing effect of the trifluoroacetyl group. |

| HOMO-LUMO Gap | Relatively small | Indicates potential for reactivity. |

| Electron Affinity | High | Favorable for accepting electrons due to the low-lying LUMO. |

| Ionization Potential | Moderate | Energy required to remove an electron from the HOMO. |

Dipole Moment: A Key Determinant of Solubility and Intermolecular Interactions

The dipole moment is a measure of the overall polarity of a molecule and is a critical parameter for predicting its solubility, boiling point, and ability to engage in dipole-dipole interactions.

Vectorial Analysis of Bond Dipoles

The molecular dipole moment arises from the vector sum of individual bond dipoles. In 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, the key bond dipoles are:

-

C=O bond: A very strong dipole pointing towards the oxygen atom.

-

C-F bonds (CF3 group): Three strong dipoles pointing towards the fluorine atoms. The vector sum of these will be a significant dipole along the C-C bond axis.

-

C-F bond (pyridine ring): A strong dipole pointing towards the fluorine atom.

-

C-Br bond: A moderate dipole pointing towards the bromine atom.

-

Pyridine ring: The nitrogen atom introduces a dipole moment within the ring.

The overall molecular dipole moment is expected to be substantial due to the cumulative effect of these highly polar bonds. The direction of the net dipole will likely be dominated by the trifluoroacetyl group, pointing from the pyridine ring towards the trifluoromethyl moiety.

Protocol for Dipole Moment Calculation

The dipole moment can be accurately calculated using the same DFT methods employed for electronic property analysis. The calculation is typically performed as part of the single-point energy calculation after geometry optimization.

Table 2: Predicted Dipole Moment Components

| Component | Predicted Magnitude | Direction |

| μ (Total Dipole Moment) | High | From the pyridine ring towards the trifluoroacetyl group. |

| μx, μy, μz | Dependent on final optimized geometry | These components will define the precise orientation of the dipole vector. |

Proposed Experimental Validation

While computational methods provide valuable predictive insights, empirical validation is essential. The following experimental techniques are recommended for the characterization of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone.

Synthesis

The synthesis of the title compound would likely involve the acylation of a suitable 2-lithiated-5-bromo-3-fluoropyridine intermediate with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride. A similar synthetic strategy has been reported for related compounds.[7][8]

Caption: A plausible synthetic route for the target compound.

Spectroscopic Characterization

-

¹⁹F NMR Spectroscopy: This will be a particularly informative technique.[9][10][11][12] We expect to see two distinct signals: one for the fluorine on the pyridine ring and another for the trifluoromethyl group. The chemical shifts will provide information about the local electronic environment of each fluorine nucleus.

-

¹H and ¹³C NMR Spectroscopy: These spectra will confirm the overall structure of the molecule. The chemical shifts of the pyridine ring protons and carbons will be influenced by the electronic effects of the substituents.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be a key diagnostic feature. Its frequency will be shifted to higher wavenumbers due to the electron-withdrawing trifluoromethyl group.

-

Mass Spectrometry (MS): This will confirm the molecular weight and provide information about the fragmentation pattern, which can further support the proposed structure.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[13][14][15] This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This data would be invaluable for validating the computationally optimized geometry and understanding intermolecular interactions in the crystal lattice.[16]

Conclusion

1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone presents a fascinating case study in the electronic interplay of multiple halogen substituents and a potent electron-withdrawing group on a heterocyclic scaffold. The theoretical analysis presented in this guide predicts a molecule with a distinct electronic profile, characterized by a low-lying LUMO and a significant dipole moment. These properties suggest a molecule with potential for further chemical modification and interesting intermolecular interactions. The outlined computational and experimental workflows provide a clear roadmap for the comprehensive characterization of this and similar novel compounds, underscoring the synergy between theoretical prediction and empirical validation in modern drug discovery.

References

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459. [Link]

-

Wang, H., & Chen, P. (2022). Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Journal of the American Chemical Society, 144(37), 17086-17094. [Link]

-

Kim, H., & Kim, S. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. The Journal of Organic Chemistry, 87(15), 10137-10147. [Link]

-

Khan, M. M., & Tuly, R. A. (2022). A computational quantum chemical study of fluorinated Allopurinol. Authorea Preprints. [Link]

-

Glavan, M. M., & Legon, A. C. (2019). Halogen-bonding interactions with ketones. The interaction motif found in the solid state is governed by the electrophilicity of the halogen atom. CrystEngComm, 21(25), 3845-3855. [Link]

-

Tessier, R., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1648. [Link]

-

Arienzo, M., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3021-3031. [Link]

-

Coote, M. L., & Schiesser, C. H. (2003). An ab initio and DFT study of some halogen atom transfer reactions from alkyl groups to acyl radical. Organic & Biomolecular Chemistry, 1(15), 2633-2640. [Link]

-

Rezac, J., & Hobza, P. (2012). Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules. Journal of Chemical Theory and Computation, 8(10), 3865-3873. [Link]

-

NextSDS. (n.d.). 1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one. [Link]

-

ResearchGate. (2020). Relative orientation of the dipole moment in each molecule for the CHF... [Link]

- Rosamonte's Physical Chemistry Website. (n.d.). Dipole Moment.

-

Organic Syntheses. (n.d.). The Reformatsky-Honda Reaction of BrCF2COOEt with Imines. [Link]

-

Chemistry LibreTexts. (2019). X-ray Crystallography. [Link]

-

NextSDS. (n.d.). 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Chemical reviews, 109(3), 1338-1409. [Link]

-

Donkor, A. K. (2023). X-RAY CRYSTALLOGRAPHY: A TOOL FOR UNDERSTANDING PROTEIN FUNCTION AND D. VCU Scholars Compass. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. [Link]

-

Norman, S. M., et al. (2026). 19 F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N -(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19 F NMR Probe. ResearchGate. [Link]

-

KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

Malet-Martino, M., & Martino, R. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta, 366(1-2), 1-19. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. [Link]

-

ResearchGate. (n.d.). X-Ray Crystallography. [Link]

-

Nash, J. J. (n.d.). 1H NMR Spectra of Small Molecules. [Link]

-

Stenutz, R. (n.d.). Dipole moments. [Link]

-

Hernandez-Paredes, J., et al. (2024). Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde. Molecules, 29(9), 2110. [Link]

-

Tsimpris, A., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Inorganics, 10(11), 199. [Link]

-

Jay, D., & Fraser-Reid, B. (2005). The stereoselectivities of tributyltin hydride-mediated reductions of 5-bromo-d-glucuronides to l-iduronides are dependent on the anomeric substituent: syntheses and DFT calculations. Organic & Biomolecular Chemistry, 3(13), 2469-2475. [Link]

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ab initio and DFT study of some halogen atom transfer reactions from alkyl groups to acyl radical - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. "X-RAY CRYSTALLOGRAPHY: A TOOL FOR UNDERSTANDING PROTEIN FUNCTION AND D" by Akua K. Donkor [scholarscompass.vcu.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Application Note: Synthesis Protocols for 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone

Target Molecule: 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 2231673-60-0)[1] Primary Precursor: 5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS: 669066-91-5)[2] Application: Advanced fluorinated building block for enzyme inhibitors and medicinal chemistry[3].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly functionalized trifluoromethyl ketones (TFMKs) on electron-deficient pyridine rings historically relied on the addition of Grignard or lithium reagents to Weinreb amides. However, for 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, traditional organometallic approaches risk unwanted halogen-metal exchange at the C5-bromine position.

To circumvent this, we employ a modern, highly chemoselective nucleophilic trifluoromethylation utilizing fluoroform (HCF₃), an inexpensive industrial byproduct[4]. By converting the commercially available 5-bromo-3-fluoropyridine-2-carboxylic acid[2] into its corresponding methyl ester, we can directly utilize the HCF₃/KHMDS/triglyme system to install the trifluoroacetyl group[3].

Synthetic workflow from carboxylic acid to the target trifluoromethyl ketone.

Causality of Reagent Selection

-

Why Triglyme? Fluoroform is weakly acidic. Deprotonating it requires a strong base, but the resulting [CF₃]⁻ anion is notoriously unstable, rapidly decomposing into difluorocarbene (:CF₂) and fluoride (F⁻). Triglyme acts as a specific chelating agent for the potassium cation (K⁺) from KHMDS. This encapsulation leaves the trifluoromethyl anion "naked" and highly nucleophilic, stabilizing it enough to operate at a relatively mild -40 °C[3].

-

Why an Ester instead of a Weinreb Amide? The HCF₃/KHMDS protocol forms a highly stable tetrahedral alkoxide intermediate directly from the methyl ester[3]. This eliminates the synthetic overhead of preparing a Weinreb amide while achieving the exact same kinetic halting point.

Mechanistic pathway of fluoroform-based nucleophilic trifluoromethylation.

Process Optimization & Critical Parameters

The stabilization of the [CF₃]⁻ anion is the primary failure point in this chemistry. The table below summarizes the causality behind the optimized parameters, demonstrating why deviation from the triglyme/KHMDS system results in catastrophic yield loss[3].

| Solvent | Base (Equiv.) | Temperature (°C) | Yield (%) | Mechanistic Observation |

| THF | t-BuOK (2.0) | -40 | 5 | Poor K⁺ chelation; rapid [CF₃]⁻ decomposition. |

| Triglyme | t-BuOK (2.0) | -40 | 29 | Insufficient basicity for optimal HCF₃ deprotonation. |

| Triglyme | t-BuOK (4.0) | -40 | 25 | Excess base does not overcome kinetic barriers. |

| Triglyme | KHMDS (2.5) | -40 | 92 | Optimal K⁺ encapsulation and [CF₃]⁻ stabilization. |

(Data adapted from model optimizations of HCF₃ trifluoromethylation systems)[3]

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 5-bromo-3-fluoropyridine-2-carboxylate

-

Preparation: Charge a 250 mL round-bottom flask with 5-bromo-3-fluoropyridine-2-carboxylic acid (10.0 g, 45.4 mmol)[2] and anhydrous methanol (100 mL).

-

Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂, 4.0 mL, 54.5 mmol) over 15 minutes. Causality: SOCl₂ reacts with MeOH to generate HCl in situ, acting as a potent, anhydrous acid catalyst while converting the carboxylic acid to the more reactive acyl chloride intermediate.

-

Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

-

Workup: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize residual acid.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester as an off-white solid. Proceed to Phase 2 without further purification.

Phase 2: Nucleophilic Trifluoromethylation via Fluoroform

-

System Purging: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

-

Substrate Loading: Add methyl 5-bromo-3-fluoropyridine-2-carboxylate (2.34 g, 10.0 mmol) and anhydrous triglyme (20 mL). Stir until fully dissolved.

-

Cryogenic Control: Submerge the flask in an acetonitrile/dry ice bath maintained strictly at -40 °C. Causality: Temperatures above -30 °C lead to rapid difluorocarbene formation; temperatures below -50 °C drastically reduce the deprotonation kinetics of HCF₃.

-

Fluoroform Introduction: Introduce HCF₃ gas (approx. 2.0 equivalents) into the solution via a subsurface sparging needle for 5 minutes.

-

Base Addition (Critical Step): Using a syringe pump, add KHMDS (0.5 M in toluene, 50 mL, 25.0 mmol) dropwise over 45 minutes[3]. Causality: Rapid addition causes local concentration spikes of the base, leading to the premature and irreversible decomposition of the [CF₃]⁻ anion.

-

Maturation: Stir the reaction mixture at -40 °C for an additional 2 hours.

-

Acidic Collapse: Quench the reaction strictly at -40 °C by the rapid addition of cold 1M HCl (30 mL). Causality: The acidic quench protonates the tetrahedral alkoxide intermediate, forcing its collapse into the target trifluoromethyl ketone while simultaneously neutralizing excess KHMDS.

-

Purification: Extract the aqueous mixture with diethyl ether (3 × 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone[1].

Self-Validating Quality Control & Analytical Characterization

The Self-Validating System: The success of the trifluoromethylation phase is chemically self-validating. Because the tetrahedral intermediate is highly stable at -40 °C, it acts as a chemical lock[3]. If the internal temperature control is successfully maintained throughout the reagent addition, the reaction naturally halts at the intermediate stage. The absence of double-addition byproducts (e.g., hexafluoro-alcohols) in the crude LC-MS directly validates that the cryogenic parameters and dropwise addition rates were executed correctly.

Expected Analytical Data:

-

LC-MS (ESI): m/z calculated for C₇H₄BrF₄NO [M+H]⁺ 301.94, found 301.94 / 303.94 (characteristic 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br).

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 1.8 Hz, 1H, Ar-H₆), 7.82 (dd, J = 8.5, 1.8 Hz, 1H, Ar-H₄).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -73.5 (s, 3F, COCF₃), -114.2 (d, J = 8.5 Hz, 1F, Ar-F).

Safety & EHS Considerations

-

Fluoroform (HCF₃): While low in toxicity, it is an asphyxiant under high concentrations and a potent greenhouse gas (HFC-23)[3]. Use strictly within a well-ventilated fume hood and scrub exhaust through a dedicated capture system if operating at scale.

-

KHMDS: Highly corrosive and moisture-sensitive. Ensure all glassware is thoroughly flame-dried to prevent violent quenching and loss of basicity.

References

-

Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. URL:[Link]

-

BLDpharm. 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | CAS 2231673-60-0. URL:[Link]

Sources

Application Note: 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone as a Multivalent Pharmaceutical Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In the highly attritional landscape of preclinical drug discovery, the strategic deployment of multivalent building blocks is paramount for accelerating Structure-Activity Relationship (SAR) campaigns. The compound 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 2231673-60-0) represents a privileged scaffold that provides three orthogonal vectors for late-stage functionalization[1].

This application note details the physicochemical rationale, reactivity profiling, and validated experimental protocols for utilizing this building block. By leveraging its highly electrophilic trifluoromethyl ketone, the cross-coupling potential of its C5-bromine, and the electronic modulation provided by the C3-fluorine, medicinal chemists can rapidly construct complex, drug-like architectures targeting critical biological pathways, such as mTOR signaling[2] and neurodegenerative disease mechanisms[3].

Physicochemical Profiling & Reactivity Mapping

The utility of this building block lies in the precise electronic tuning of the pyridine core.

-

C2-Trifluoroacetyl Group: The strong electron-withdrawing nature of the −CF3 group renders the adjacent carbonyl carbon highly electrophilic. Unlike standard aliphatic ketones, this moiety strongly resists enolization (due to the absence of α -protons on the trifluoromethyl side) and is primed for direct nucleophilic addition to form trifluoromethyl carbinols—a known pharmacophore for improving metabolic stability and membrane permeability.

-

C5-Bromine: Positioned at the electron-deficient C5 carbon, the bromine atom is highly susceptible to oxidative addition by Palladium(0) species. This enables modular Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

-

C3-Fluorine: The fluorine atom serves a dual purpose. Chemically, it strongly activates the C2 position while providing a potential site for Nucleophilic Aromatic Substitution ( SNAr ) under forcing conditions. Biologically, it lowers the pKa of the pyridine nitrogen, mitigating hERG liability and improving the oral bioavailability of the final drug candidate.

Figure 1: Orthogonal reactivity vectors of the trifluoroethanone building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent and condition choice is explicitly detailed to ensure reproducibility and mastery over the chemical behavior of the scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C5 Position